1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on a benzene ring. This compound is notable for its unique combination of chlorine, methyl, nitro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene typically involves multistep synthetic routes. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Finally, a nitration reaction introduces the nitro group onto the benzene ring.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. Specific pathways involved may include electrophilic aromatic substitution and other organic reaction mechanisms .
Comparison with Similar Compounds
Similar compounds to 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene include:
1,4-Dichloro-2-(trifluoromethyl)benzene: Differing by the position of substituents and the absence of a nitro group.
1-Nitro-3-(trifluoromethyl)benzene: Lacks the chlorine and methyl groups, highlighting the unique combination of substituents in the target compound.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C8H4Cl2F3NO2 |
---|---|
Molecular Weight |
274.02 g/mol |
IUPAC Name |
1,2-dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-6(10)5(9)2-4(8(11,12)13)7(3)14(15)16/h2H,1H3 |
InChI Key |
OMYXIOPUPXYRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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